molecular formula C3H5ClOS B2449970 Cyclopropanesulfinyl chloride CAS No. 139631-61-1

Cyclopropanesulfinyl chloride

Cat. No. B2449970
M. Wt: 124.58
InChI Key: HTIPMEXSSYTVJJ-UHFFFAOYSA-N
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Description

Cyclopropanesulfonyl chloride is a chemical compound with the molecular formula C3H5ClO2S . It is a useful research chemical .


Synthesis Analysis

Cyclopropanesulfonyl chloride can be synthesized from cyclopropylmagnesium bromide . It can also be used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .


Molecular Structure Analysis

The molecular structure of Cyclopropanesulfonyl chloride consists of a three-membered carbon ring (cyclopropane) attached to a sulfonyl chloride group .


Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropanesulfonyl chloride are not detailed in the search results, it is known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

Cyclopropanesulfonyl chloride is a colorless liquid . It has a density of 1.38 g/mL at 25 °C, a refractive index (n20/D) of 1.4770, and a flash point of 204 °F .

Scientific Research Applications

Chemical Reactions and Synthesis

Cyclopropanesulfinyl chloride is involved in various chemical reactions and synthesis processes. For instance, it participates in destannylative Pummerer-type rearrangement, where compounds like 1-(phenylsulfinyl)-1-(tributylstannyl)cyclopropane are treated with acyl chlorides or alkyl chloroformate, leading to the formation of phenylsulfenylcyclopropanes (Pohmakotr & Sithikanchanakul, 1989). Similarly, methylenecyclopropanes react with phenylsulfenyl chloride to yield various cyclobutene derivatives, demonstrating the versatility of cyclopropanesulfinyl chloride in organic synthesis (Liu & Shi, 2004).

Mechanistic Studies

Cyclopropanesulfinyl chloride is also significant in mechanistic studies. Research has been conducted on cyclopropanesulfonyl chloride, which is closely related to cyclopropanesulfinyl chloride. These studies focus on the mechanisms of hydrolysis and reactions with tertiary amines, providing insights into the behavior of small, strained ring systems (King, Lam, & Ferrazzi, 1993).

Synthetic Methodologies

Cyclopropanesulfinyl chloride is used in the synthesis of other important intermediates. For example, cyclopropane carbonyl chloride, an important intermediate, can be synthesized from γ-butyrolactone using cyclopropanesulfinyl chloride as a reagent (Xiao-hong, 2007). This demonstrates its utility in creating valuable compounds for further chemical applications.

Photolytic Reactions

Cyclopropanesulfinyl chloride is also involved in photolytic reactions. For example, the phototrifluoromethylsulfenylation of phenylcyclopropane using trifluoromethylsulfenyl chloride leads to the formation of various compounds, indicating the potential of cyclopropanesulfinyl chloride in photochemical processes (Munavalli et al., 1998).

Safety And Hazards

Cyclopropanesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

cyclopropanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIPMEXSSYTVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanesulfinyl chloride

CAS RN

139631-61-1
Record name cyclopropanesulfinyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
E Block, A Schwan, DA Dixon - Journal of the American Chemical …, 1992 - ACS Publications
… The flask was then fitted with a distillation apparatus, and the acetyl chloride was removed under reduced pressure followed by cyclopropanesulfinyl chloride (7, 2.10 g, …
Number of citations: 35 pubs.acs.org
E Block - Angewandte Chemie International Edition in English, 1992 - Wiley Online Library
A Cook's tour is presented of the organosulfur chemistry of the genus Allium, as represented, inter alia, by garlic (Allium sativum L.) and onion (Allium cepa L.). We report on the …
Number of citations: 464 onlinelibrary.wiley.com

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